4-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
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Overview
Description
4-Chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety.
Preparation Methods
The synthesis of 4-chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate typically involves the reaction of 4-chlorobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-Chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings. Common reagents include halogens and nitrating agents.
Scientific Research Applications
4-Chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
4-Chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate can be compared with other phthalimide derivatives, such as:
4-Chlorobenzyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Similar in structure but with a benzyl group instead of a phenyl group.
2-[(4-Chlorophenyl)amino]-N-[6-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]hexyl]-4-thiazolecarboxamide: Contains additional functional groups, providing different reactivity and applications.
Amlodipine impurity A: A related compound used in the synthesis of amlodipine, a calcium channel blocker.
These comparisons highlight the unique structural features and reactivity of 4-chlorophenyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C21H12ClNO4 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C21H12ClNO4/c22-14-7-11-16(12-8-14)27-21(26)13-5-9-15(10-6-13)23-19(24)17-3-1-2-4-18(17)20(23)25/h1-12H |
InChI Key |
MFOYADFIHYMGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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